molecular formula C12H13N3O2 B1483137 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid CAS No. 2098087-53-5

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1483137
CAS No.: 2098087-53-5
M. Wt: 231.25 g/mol
InChI Key: KXKMSCAJSNDBAS-UHFFFAOYSA-N
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Description

2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid is a chemical compound with the CAS Number 2098089-06-4 and a molecular weight of 215.25. It features a molecular formula of C12H13N3O . This structure combines a pyrazole ring, substituted with an ethyl group, with a pyridin-3-yl moiety and an acetic acid side chain. The acetic acid functional group provides a versatile handle for further synthetic modification, making this compound a valuable intermediate in organic and medicinal chemistry research. Compounds containing pyrazole and pyridine rings are of significant interest in pharmaceutical and agrochemical research. The pyrazole core is a privileged scaffold in medicinal chemistry, found in substances with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . Furthermore, the pyrazolopyridine structural motif, which is closely related to this compound, is known for its resemblance to purine bases, making it a key scaffold in the development of tyrosine kinase inhibitors and other biologically active molecules . As such, this compound serves as a sophisticated building block for researchers constructing complex heterocyclic targets for biological evaluation. This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-15-8-10(6-11(16)17)12(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKMSCAJSNDBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CN=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cyclooxygenase and lipoxygenase, which are crucial for the synthesis of inflammatory mediators. Additionally, this compound can bind to specific protein receptors, modulating their signaling pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammation and apoptosis, thereby affecting cell survival and proliferation. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound exhibits beneficial effects, such as anti-inflammatory and analgesic properties. Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Biological Activity

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a pyrazole ring and a pyridine moiety, exhibits a range of pharmacological properties that can be explored for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N5O2, with a molecular weight of approximately 233.24 g/mol. The compound features an ethyl group at the 1-position of the pyrazole ring and a carboxylic acid functional group, which may enhance its solubility and biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, anticancer agents based on the pyrazole structure have demonstrated antiproliferation activity in vitro and antitumor activity in vivo against several types of cancer, including breast, lung, and colorectal cancers . The specific mechanism often involves the inhibition of key signaling pathways such as PI3K/AKT/mTOR.

Anti-inflammatory Properties

Compounds containing pyrazole rings have been noted for their anti-inflammatory effects. The interaction with specific molecular targets, such as enzymes involved in inflammatory processes, may contribute to these properties.

Antimicrobial Activity

The antibacterial and antifungal activities of similar compounds have also been investigated. For example, certain pyrazole derivatives showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential .

Research Findings

A detailed examination of the biological activity of this compound reveals several important findings:

Biological Activity Type Mechanism Reference
AnticancerIn vitro & In vivoInhibition of cell proliferation via signaling pathway modulation
Anti-inflammatoryIn vitroEnzyme inhibition
AntimicrobialIn vitroDisruption of bacterial cell wall synthesis

Case Studies

  • Anticancer Study : A study conducted on various pyrazole derivatives demonstrated that those similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231), indicating its potential as an anticancer agent .
  • Anti-inflammatory Research : Another investigation highlighted how pyrazole-containing compounds could effectively reduce inflammation markers in animal models, suggesting therapeutic applications in treating inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar structures to 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid exhibit promising anticancer activities. These compounds may act as enzyme inhibitors or receptor modulators, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Studies suggest that it may inhibit specific enzymes involved in the inflammatory response .
  • Neurological Applications : There is emerging evidence that pyrazole derivatives can influence neurotransmitter systems, suggesting possible applications in treating neurological disorders such as depression or anxiety.

Industrial Applications

In addition to its pharmaceutical potential, the compound may find applications in:

  • Agricultural Chemistry : Compounds similar to this compound have been explored for their efficacy as agrochemicals, particularly in pest control formulations.
  • Material Science : The unique chemical properties may lead to applications in developing novel materials or coatings with specific functionalities.

Case Study 1: Anticancer Research

A study evaluated the anticancer properties of various pyrazole derivatives, including this compound. Results indicated significant inhibition of cell proliferation in several cancer cell lines, highlighting its potential as a lead compound for drug development.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory effects of the compound demonstrated its ability to reduce pro-inflammatory cytokine levels in vitro. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Acetic Acid Derivatives

Compound Name Substituents (Pyrazole Positions) Functional Group Molecular Weight Biological Activity Key References
Target Compound :
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid
1-Ethyl, 3-(pyridin-3-yl) Acetic acid ~217.22* Not explicitly stated (inferred: potential pharmaceutical/agrochemical use)
2-(1-(4-chlorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetohydrazide 1-(4-chlorophenyl), 3-(pyridin-4-yl) Acetohydrazide 341.78 Targets HadAB/BC complex in Mycobacterium (antimycobacterial)
CE4 (N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-2-(methylsulfonyl)acetamide) 1-(pyridin-3-yl), 3-chloro Methylsulfonyl acetamide 339.76 Insecticidal activity
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid 1-Ethyl, 3,5-dimethyl Acetic acid 182.22 No explicit activity (simpler structure for solubility studies)
2-[6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid Complex trifluoromethyl and dimethyl substituents Acetic acid ~471.3 (from MS data) Likely pharmaceutical (high molecular weight suggests enhanced lipophilicity)
2-(4-ethylpyrazol-1-yl)acetic acid 4-Ethyl Acetic acid 154.16 Predicted collision cross-section (CCS) data for pharmacokinetic modeling

*Estimated based on analogs.

Key Observations:

Substituent Effects :

  • Pyridinyl Position : The 3-pyridinyl group (target compound) vs. 4-pyridinyl () alters electronic properties and binding affinity. Pyridin-3-yl may enhance interactions with aromatic residues in enzymes .
  • Functional Groups : Acetic acid derivatives (target, ) exhibit higher polarity compared to methylsulfonyl acetamide (), affecting solubility and membrane permeability.

Biological Activity :

  • Antimycobacterial activity in ’s compound correlates with the 4-chlorophenyl and pyridin-4-yl groups, suggesting bulky substituents enhance target engagement .
  • Insecticidal activity in CE4 () highlights the role of sulfonyl groups in agrochemical potency .

Collision cross-section (CCS) data for 2-(4-ethylpyrazol-1-yl)acetic acid () suggests that pyridinyl substitution increases molecular volume, impacting pharmacokinetics .

Synthetic Routes :

  • Most analogs are synthesized via EDC·HCl-mediated coupling (e.g., ), indicating a standardized approach for pyrazole-acetic acid derivatives .
  • Complex derivatives () require multi-step protocols, including tert-butyl ester intermediates and cyclopropane functionalization .

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole ring is commonly synthesized by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. For example, ethylacetoacetate (a β-ketoester) reacts with hydrazine or substituted hydrazines to yield 1-alkyl or 1-ethyl pyrazol-4-ones, which serve as key intermediates.

Typical Reaction Conditions:

Parameter Details
Reactants Hydrazine derivative + 1,3-dicarbonyl compound (e.g., ethylacetoacetate)
Solvent Ethanol, glacial acetic acid, or other polar solvents
Temperature Room temperature to reflux (60–80 °C)
Catalyst/Acid/Base Acidic (AcOH) or basic (NaOH) conditions
Reaction Time Several hours (4–12 h)

This cyclization yields pyrazolone intermediates, which can be further functionalized.

Substitution with Pyridin-3-yl Group

Optimization Techniques and Advanced Methods

  • Catalysis: Use of palladium catalysts (e.g., Pd(OAc)2, XPhos ligand) improves coupling efficiency in pyridine substitution steps.
  • Microwave-Assisted Synthesis: Accelerates reaction times for pyrazole ring formation and substitution reactions.
  • Continuous Flow Chemistry: Enhances reproducibility and scalability of the synthesis.
  • High-Throughput Screening: Allows rapid optimization of reaction parameters such as solvent, temperature, and catalyst loading.

Summary Table of Preparation Steps

Step Reactants/Intermediates Conditions/Methods Outcome/Notes
1. Pyrazole ring formation Hydrazine derivative + 1,3-dicarbonyl compound Acidic/basic medium, reflux, 4–12 h Pyrazolone intermediate
2. Pyridin-3-yl substitution Halogenated pyrazole + 3-pyridylboronic acid Pd-catalyzed Suzuki coupling, 80–100 °C, 12–24 h 3-pyridinyl-substituted pyrazole
3. Acetic acid introduction Pyrazole intermediate + bromoacetic acid/ester Base-mediated alkylation, reflux, 6–18 h 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid

Research Findings and Considerations

  • The choice of hydrazine and 1,3-dicarbonyl compounds affects the substitution pattern and yield of the pyrazole ring.
  • Pd-catalyzed cross-coupling reactions provide regioselectivity and functional group tolerance for pyridine substitution.
  • The acetic acid moiety introduction requires careful control of base and solvent to avoid side reactions.
  • Purification by flash chromatography using silica gel is effective for isolating the target compound in high purity.
  • One-pot procedures and microwave-assisted methods have been reported to improve efficiency and reduce reaction times.

Q & A

Q. What are the recommended synthetic routes for 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid, and what key reaction conditions should be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, typically involving pyrazole ring formation, pyridine substitution, and acetic acid functionalization. Key intermediates may include ethyl 2-(pyridin-3-yl)acetate derivatives. For example, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing the pyridin-3-yl group . Reaction conditions such as temperature (40–100°C), catalyst (e.g., Pd(OAc)₂), and solvent (e.g., tert-butanol) are critical for yield optimization. Post-synthetic hydrolysis of ester groups to carboxylic acids requires controlled acidic or basic conditions .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can confirm the substitution pattern on the pyrazole and pyridine rings. For instance, the acetic acid proton (δ ~3.5–4.0 ppm) and pyridine aromatic protons (δ ~7.5–8.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calc. ~275.3 g/mol) and fragmentation patterns.
  • HPLC : Purity (>98%) can be assessed using reverse-phase chromatography with UV detection at 254 nm .

Q. What are the solubility properties of this compound in common organic solvents, and how do they influence reaction design?

  • Methodological Answer : The compound is likely polar due to the acetic acid and pyridine groups. Solubility tests in DMSO, methanol, or aqueous buffers (pH-dependent) are recommended. Poor solubility in non-polar solvents (e.g., hexane) may necessitate polar aprotic solvents (e.g., DMF) for reactions. Analogous compounds like 2-(pyridin-3-yl)acetic acid show moderate solubility in ethanol and water .

Advanced Research Questions

Q. How can computational methods be integrated into the experimental design to optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energetically favorable routes. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., catalyst loading, solvent polarity) . Machine learning models trained on analogous pyrazole derivatives can further refine predictions .

Q. What strategies can resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • X-ray Crystallography : Definitive structural confirmation resolves ambiguities in NMR assignments, particularly for regioisomers .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to clarify overlapping signals (e.g., pyrazole vs. pyridine protons) .
  • Comparative Analysis : Cross-reference with structurally similar compounds, such as 2-(3,5-dicyclopropylpyrazol-1-yl)acetic acid, to identify characteristic peaks .

Q. How does the substitution pattern on the pyrazole ring affect the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The electron-withdrawing pyridin-3-yl group at position 3 of the pyrazole ring directs electrophilic attacks to the less substituted positions (e.g., C-5). Nucleophilic substitutions (e.g., ester hydrolysis) are facilitated by the acetic acid group’s acidity (pKa ~4–5). Steric hindrance from the ethyl group at N-1 may slow reactions at adjacent positions .

Q. What are the challenges in achieving regioselective functionalization of the pyridine and pyrazole rings during derivatization?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For pyridine, C-2 and C-4 positions are more reactive in electrophilic substitutions. On pyrazole, the acetic acid group at C-4 can act as a directing group for metal-catalyzed couplings. Computational modeling (e.g., Fukui indices) predicts reactive sites, while protecting groups (e.g., silyl ethers) isolate specific regions .

Safety and Handling

Q. What safety precautions are necessary when handling this compound, based on its structural analogs?

  • Methodological Answer : While direct safety data for this compound is limited, analogs like 2-(pyridin-3-yl)acetic acid require:
  • Eye Protection : H319 (serious eye irritation) mandates goggles .
  • Respiratory Protection : H335 (respiratory irritation) necessitates fume hoods .
  • Storage : Keep in airtight containers in well-ventilated areas to prevent degradation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid

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